[2-(TERT-BUTOXYCARBONYL)-5-METHOXYPHENYL]BORONIC ACID [2-(TERT-BUTOXYCARBONYL)-5-METHOXYPHENYL]BORONIC ACID
Brand Name: Vulcanchem
CAS No.:
VCID: VC13640105
InChI: InChI=1S/2C12H17BO5/c2*1-12(2,3)18-11(14)9-6-5-8(17-4)7-10(9)13(15)16/h2*5-7,15-16H,1-4H3
SMILES: B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O.B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O
Molecular Formula: C24H34B2O10
Molecular Weight: 504.1 g/mol

[2-(TERT-BUTOXYCARBONYL)-5-METHOXYPHENYL]BORONIC ACID

CAS No.:

Cat. No.: VC13640105

Molecular Formula: C24H34B2O10

Molecular Weight: 504.1 g/mol

* For research use only. Not for human or veterinary use.

[2-(TERT-BUTOXYCARBONYL)-5-METHOXYPHENYL]BORONIC ACID -

Specification

Molecular Formula C24H34B2O10
Molecular Weight 504.1 g/mol
IUPAC Name [5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
Standard InChI InChI=1S/2C12H17BO5/c2*1-12(2,3)18-11(14)9-6-5-8(17-4)7-10(9)13(15)16/h2*5-7,15-16H,1-4H3
Standard InChI Key QBJDLEDZMRQROW-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O.B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O.B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O

Introduction

Structural and Molecular Characteristics

The compound’s empirical formula is C12H17BO5\text{C}_{12}\text{H}_{17}\text{BO}_5, with a molecular weight of 252.07 g/mol . Its structure integrates a boronic acid group (-B(OH)2_2) at the ortho position relative to a methoxy (-OCH3_3) substituent and a tert-butoxycarbonyl (Boc) protecting group at the para position (Figure 1). The Boc group enhances solubility in organic solvents and protects reactive amine functionalities during multistep syntheses, while the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Boiling Point420.4 \pm 55.0 \, ^\circ\text{C} (Predicted)
Density1.17±0.1g/cm31.17 \pm 0.1 \, \text{g/cm}^3 (Predicted)
pKa7.72±0.537.72 \pm 0.53 (Predicted)
Storage ConditionsUnder inert gas (N2_2/Ar) at 2–8°C

The predicted pKa of 7.72 suggests moderate acidity, typical of arylboronic acids, which facilitates transmetalation in palladium-catalyzed reactions .

Synthetic Applications and Reaction Mechanisms

Role in Suzuki-Miyaura Cross-Coupling

The boronic acid group in this compound acts as a nucleophile in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation with aryl halides. For example, analogous reactions using 2-methoxyphenylboronic acid demonstrate coupling with brominated aromatic systems under palladium catalysis . A representative protocol involves:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3_3)4_4).

  • Base: Potassium carbonate (K2_2CO3_3).

  • Solvent System: Dimethylformamide (DMF)/water or ethylene glycol dimethyl ether/water .

These conditions typically yield biaryl products at 50–90°C within 12 hours, with purification via silica gel chromatography .

Boc Group as a Protecting Strategy

The tert-butoxycarbonyl (Boc) group shields amine functionalities during multistep syntheses. Its acid-labile nature allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), making it invaluable in peptide and pharmaceutical synthesis .

GHS ParameterDetails
Signal WordWarning
Hazard StatementsH302: Acute toxicity (oral)
Precautionary MeasuresP261 (Avoid inhalation), P280 (Wear protective gear), P305+P351+P338 (Eye rinse)

The compound requires storage under inert gas to prevent hydrolysis of the boronic acid group. Personal protective equipment (PPE), including gloves and eye protection, is mandatory during handling .

Computational and Spectroscopic Insights

Predicted ADMET Properties

Computational models estimate a topological polar surface area (TPSA) of 49.69A˚249.69 \, \text{Å}^2, indicating moderate membrane permeability . The log Po/wP_{\text{o/w}} (partition coefficient) consensus value of -0.12 suggests balanced hydrophilicity-lipophilicity, aligning with its role as a synthetic intermediate .

Industrial and Pharmaceutical Relevance

Drug Intermediate Synthesis

The Boc-protected boronic acid is pivotal in constructing kinase inhibitors and protease inhibitors. For instance, similar structures are intermediates in anticoagulants (e.g., apixaban) and antipsychotics .

Material Science Applications

Boronic acids are employed in sensors for glucose detection and polymer cross-linking. The methoxy and Boc substituents in this compound could enhance selectivity in molecular recognition systems .

Comparative Analysis with Analogues

Comparing [2-(tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid to 2-methoxyphenylboronic acid (CAS 5720-06-9) reveals:

  • Enhanced Stability: The Boc group reduces reactivity toward protic solvents, enabling longer shelf life .

  • Synthetic Flexibility: The Boc group permits orthogonal deprotection strategies, unlike unprotected analogues .

Table 3: Comparative Properties of Boronic Acids

Parameter[2-(Boc)-5-MeO]phenylboronic Acid2-MeO Phenylboronic Acid
Molecular Weight252.07 g/mol151.96 g/mol
SolubilityModerate in DMFHigh in ethanol
ApplicationsPharmaceutical intermediatesCross-coupling reactions

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